molecular formula C14H13FN2O5S3 B12638617 C14H13FN2O5S3

C14H13FN2O5S3

Cat. No.: B12638617
M. Wt: 404.5 g/mol
InChI Key: QKRIWDJZPPYJRM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C14H13FN2O5S3 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H13FN2O5S3 typically involves multi-step organic reactions. One common method includes the reaction of a fluorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction may require the use of catalysts, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and pressures to ensure complete conversion of reactants to the target compound.

Industrial Production Methods

In industrial settings, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C14H13FN2O5S3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

C14H13FN2O5S3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of C14H13FN2O5S3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C14H13FN2O5S3: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    C14H13ClN2O5S3: A chlorinated analog with similar reactivity but different electronic properties due to the presence of chlorine instead of fluorine.

    C14H13IN2O5S3: An iodinated analog with unique properties and uses in various fields.

The uniqueness of This compound lies in its specific combination of functional groups and atoms, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C14H13FN2O5S3

Molecular Weight

404.5 g/mol

IUPAC Name

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H13FN2O5S3/c15-12-2-1-9(25(21,22)10-3-6-24(19,20)8-10)7-11(12)13(18)17-14-16-4-5-23-14/h1-2,4-5,7,10H,3,6,8H2,(H,16,17,18)

InChI Key

QKRIWDJZPPYJRM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=NC=CS3

Origin of Product

United States

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